molecular formula C15H17N3O2S B5874770 N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5874770
M. Wt: 303.4 g/mol
InChI Key: OHNTWFFOJLJGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of drugs known as peripherally acting analgesics, which target pain pathways outside of the central nervous system. EMA-401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

Mechanism of Action

N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R), which is found in the peripheral nervous system. AT2R is involved in the transmission of pain signals from the periphery to the central nervous system. By blocking AT2R, N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a peripherally acting analgesic, which means that it targets pain pathways outside of the central nervous system. This makes it different from centrally acting analgesics, which target pain pathways in the brain and spinal cord. N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to be effective in reducing pain in animal models of neuropathic pain, without causing the side effects associated with centrally acting analgesics.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule drug, which means that it can be easily synthesized and purified. It has also been shown to be effective in reducing pain in animal models of neuropathic pain, which makes it a useful tool for studying the mechanisms of pain transmission. However, N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has limitations in terms of its specificity for AT2R. It may also have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the development and use of N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One direction is to further investigate the mechanisms of action of N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, including its effects on other proteins in the peripheral nervous system. Another direction is to explore the potential use of N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of other types of chronic pain, such as cancer pain. Finally, future research could focus on the development of more specific and potent AT2R inhibitors, which could lead to the development of more effective peripherally acting analgesics.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-methyl-2-pyrimidinethiol in the presence of a base. This is followed by the reaction of the resulting intermediate with chloroacetyl chloride to form the final product, N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. The synthesis of N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been the subject of extensive scientific research for its potential use in the treatment of chronic pain. Preclinical studies have shown that N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is effective in reducing pain in animal models of neuropathic pain, without causing the side effects associated with centrally acting analgesics. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in humans.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-13-6-4-12(5-7-13)18-14(19)10-21-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNTWFFOJLJGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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